



Application Notes: NDSB-256 for Enhancing Protein Recovery from Inclusion Bodies

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Compound of Interest		
Compound Name:	NDSB-256	
Cat. No.:	B2734000	Get Quote

Introduction

The overexpression of recombinant proteins in bacterial hosts like E. coli frequently leads to the formation of insoluble protein aggregates known as inclusion bodies (IBs).[1] While the high concentration of the target protein in IBs is an advantage for initial purification, recovering biologically active protein requires harsh solubilization and complex refolding procedures that often result in low yields.[1][2] Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic, amphiphilic small molecules that offer a milder alternative to traditional denaturants. NDSB-256, in particular, is used to prevent protein aggregation, increase the solubility of purified proteins, and facilitate the refolding of denatured proteins into their native, active conformation.

Unlike strong denaturants such as guanidine hydrochloride (Gnd-HCl) or urea which completely unfold proteins, **NDSB-256** is a non-denaturing agent. Its proposed mechanism involves the interaction of its short hydrophobic group with exposed hydrophobic patches on protein folding intermediates. This interaction shields these regions, preventing the non-specific protein-protein interactions that lead to aggregation and allowing for correct refolding pathways to proceed. NDSBs do not form micelles, are highly soluble in water, do not significantly alter pH, and can be easily removed by dialysis.

These application notes provide a detailed protocol for the isolation of inclusion bodies and a strategy for incorporating **NDSB-256** into the protein refolding step to improve the recovery of functional proteins.



Data Presentation: Efficacy of NDSB Compounds

The following table summarizes quantitative data from studies on the effects of NDSB compounds on protein solubility and the recovery of enzymatic activity during renaturation.

Protein Studied	NDSB Compound	Concentration	Observed Effect	Reference
Hen Egg Lysozyme	NDSB-256-4T	600 mM	60% recovery of enzymatic activity during invitro renaturation.	
Tryptophan Synthase β2 Subunit	NDSB-256-4T	1.0 M	100% recovery of enzymatic activity from a chemically unfolded state.	-
Lysozyme	NDSB-195	0.25 M	Solubility nearly doubled at pH 4.6.	
Lysozyme	NDSB-195	0.75 M	Solubility nearly tripled at pH 4.6.	
Malate Dehydrogenase (MDH)	NDSB-195	Not Specified	Increased crystal size from 0.1 mm to 0.4 mm.	-

Experimental Protocols

This section details the sequential process for recovering proteins from inclusion bodies, with a focus on the application of **NDSB-256** during the refolding stage.

Part 1: Isolation and Washing of Inclusion Bodies

Methodological & Application





This protocol describes the purification of inclusion bodies from the cell lysate. The objective is to remove contaminating cellular components like membranes and soluble proteins.

Materials:

- Cell Pellet containing overexpressed protein
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5–1.0 % Triton X-100, 5
 mM DTT
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 2 M Urea, 2% Triton X-100
- Final Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA
- Lysozyme
- DNase I

Procedure:

- Cell Resuspension: Thaw the cell pellet on ice and resuspend it in 10 mL of ice-cold Lysis
 Buffer per gram of wet cell paste. Ensure the suspension is homogenous.
- Lysis:
 - Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
 - Lyse the cells completely using a sonicator or a French press. For sonication, use short bursts (e.g., 4 cycles of 20 seconds on, 30 seconds off) on ice to prevent overheating.
 - \circ Add DNase I to a final concentration of 10 μ g/mL and incubate on ice for 20-30 minutes to reduce the viscosity of the lysate.
- Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.
 Carefully decant and discard the supernatant, which contains soluble proteins.



- First Wash: Resuspend the pellet in 20 mL of Wash Buffer. Use a homogenizer or sonicator (3 x 10-second bursts) to ensure complete resuspension. This step removes membrane proteins and other contaminants.
- Centrifugation: Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
- Repeat Wash: Repeat steps 4 and 5 for a more thorough wash if necessary.
- Final Wash: Resuspend the pellet in 20 mL of Final Wash Buffer (without urea or detergent) to remove residual washing agents.
- Final Collection: Centrifuge at 15,000 x g for 20 minutes at 4°C. The resulting pellet consists of purified inclusion bodies.

Part 2: Solubilization of Inclusion Body Protein

This step uses a strong denaturant to solubilize the aggregated protein from the purified inclusion bodies.

Materials:

- Purified Inclusion Body Pellet
- Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 6 M Guanidine-HCl (or 8 M Urea), 10-50 mM DTT

Procedure:

- Resuspension: Add Solubilization Buffer to the inclusion body pellet. A volume of 5-10 mL per gram of the original wet cell pellet is a good starting point.
- Incubation: Stir or gently agitate the suspension at room temperature for 1-2 hours, or overnight at 4°C, to ensure complete solubilization. The solution should become clear.
- Clarification: Centrifuge the solution at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.



 Collection: Collect the supernatant containing the denatured and solubilized protein. At this stage, protein concentration can be determined using a BCA assay.

Part 3: Protein Refolding by Dilution with NDSB-256

This protocol uses rapid dilution to lower the denaturant concentration, allowing the protein to refold. **NDSB-256** is included in the refolding buffer to act as a "chaperone-like" additive, preventing aggregation and promoting the formation of the native structure.

Materials:

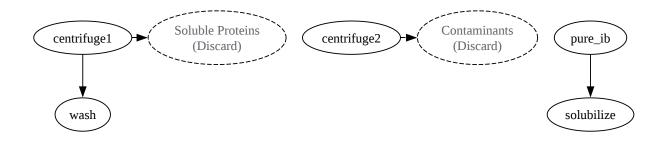
- Solubilized Protein Solution (from Part 2)
- Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.5-1.0 M NDSB-256, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione).
 - Note: The optimal concentration of NDSB-256 and the redox shuttle (GSH/GSSG) may need to be optimized for each specific protein.

Procedure:

- Prepare Refolding Buffer: Prepare a large volume of ice-cold Refolding Buffer (e.g., 100 times the volume of the solubilized protein solution).
- Dilution: Add the solubilized protein solution drop-wise and slowly into the vigorously stirring, ice-cold Refolding Buffer. This rapid dilution minimizes intermolecular interactions that lead to aggregation. The final protein concentration should ideally be low (10-50 µg/mL).
- Incubation: Allow the protein to refold by incubating the solution at 4°C for 12-48 hours with gentle, continuous stirring.
- Concentration: After refolding, concentrate the protein solution to a working concentration using techniques like tangential flow filtration (TFF) or centrifugal concentrators.
- Purification and Analysis: Remove the NDSB-256 and any remaining misfolded protein using dialysis or size-exclusion chromatography (SEC). Analyze the purity and folding state of the protein using SDS-PAGE and functional assays.



Visualizations



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References

- 1. Solubilization and refolding of bacterial inclusion body proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
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